molecular formula C20H22N4O4S B11149846 methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11149846
M. Wt: 414.5 g/mol
InChI Key: LNJAOGUKHDIZIA-UHFFFAOYSA-N
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Description

Methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a quinazolinone moiety, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Quinazolinone Moiety: The quinazolinone structure can be introduced via the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Coupling Reactions: The final step involves coupling the thiazole and quinazolinone intermediates using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines in the presence of base catalysts like triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters with different substituents.

Scientific Research Applications

Methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cell signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features of thiazole and quinazolinone, which confer distinct chemical and biological properties not found in simpler analogs.

Biological Activity

Methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate is a synthetic compound that incorporates both thiazole and quinazoline moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and its effects on various biological systems.

Chemical Structure

The compound's structure can be summarized as follows:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Quinazoline Moiety : A bicyclic structure known for its role in various pharmacological applications.
  • Functional Groups : The presence of an isopropyl group and a carboxylate enhances its biological activity.

Anticancer Properties

Research indicates that compounds containing thiazole and quinazoline structures exhibit significant anticancer properties. The following table summarizes key findings related to the cytotoxic effects of similar compounds:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 1A431 (epidermoid carcinoma)1.61 ± 1.92Inhibition of Bcl-2
Compound 2U251 (glioblastoma)<10Interacts with protein via hydrophobic contacts
Methyl 5-isopropyl...VariousTBDTBD

The presence of the thiazole ring has been identified as crucial for cytotoxic activity against cancer cell lines. For instance, structural activity relationship (SAR) studies suggest that modifications in the thiazole and quinazoline structures can enhance potency against specific cancer types .

The mechanism by which this compound exerts its effects likely involves several pathways:

  • Inhibition of Tyrosine Kinases : Similar quinazoline derivatives have shown to inhibit erbB receptor tyrosine kinases, which are implicated in the proliferation of certain tumors .
  • Induction of Apoptosis : Compounds with thiazole rings often induce apoptosis in cancer cells through modulation of apoptotic pathways such as Bcl-2 family proteins .
  • Cell Cycle Arrest : Some thiazole derivatives have been reported to cause cell cycle arrest in the G1 phase, leading to reduced cell proliferation.

Case Studies

Several studies have explored the biological activity of compounds similar to methyl 5-isopropyl...:

  • Study on Thiazole Derivatives : A study evaluated various thiazole derivatives for their anticancer activity against multiple cell lines, revealing promising results with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Quinazoline Derivatives as Tyrosine Kinase Inhibitors : Research has shown that certain quinazoline derivatives selectively inhibit erbB2 kinases, suggesting potential therapeutic applications in erbB2-driven cancers .

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

methyl 2-[4-(4-oxoquinazolin-3-yl)butanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H22N4O4S/c1-12(2)17-16(19(27)28-3)23-20(29-17)22-15(25)9-6-10-24-11-21-14-8-5-4-7-13(14)18(24)26/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,22,23,25)

InChI Key

LNJAOGUKHDIZIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O)C(=O)OC

Origin of Product

United States

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